molecular formula C11H19F3N2O2 B2891274 tert-butyl N-{[2-(trifluoromethyl)pyrrolidin-2-yl]methyl}carbamate CAS No. 2132400-31-6

tert-butyl N-{[2-(trifluoromethyl)pyrrolidin-2-yl]methyl}carbamate

Cat. No.: B2891274
CAS No.: 2132400-31-6
M. Wt: 268.28
InChI Key: NUWMWUYFSAYWAL-UHFFFAOYSA-N
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Description

tert-butyl N-{[2-(trifluoromethyl)pyrrolidin-2-yl]methyl}carbamate: is a chemical compound with the molecular formula C11H19F3N2O2. It is known for its unique structure, which includes a trifluoromethyl group attached to a pyrrolidine ring, and a tert-butyl carbamate group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[2-(trifluoromethyl)pyrrolidin-2-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method includes the use of tert-butyl carbamate and 2-(trifluoromethyl)pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-{[2-(trifluoromethyl)pyrrolidin-2-yl]methyl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrrolidine derivatives, while cross-coupling reactions can produce complex organic molecules with diverse functional groups.

Scientific Research Applications

tert-butyl N-{[2-(trifluoromethyl)pyrrolidin-2-yl]methyl}carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-{[2-(trifluoromethyl)pyrrolidin-2-yl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The pyrrolidine ring can interact with various biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness: tert-butyl N-{[2-(trifluoromethyl)pyrrolidin-2-yl]methyl}carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

tert-butyl N-[[2-(trifluoromethyl)pyrrolidin-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F3N2O2/c1-9(2,3)18-8(17)15-7-10(11(12,13)14)5-4-6-16-10/h16H,4-7H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWMWUYFSAYWAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCCN1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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